4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile
Description
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(4-ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-12-9(2)15-16-13(12)11-6-4-10(8-14)5-7-11/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
KJBRCDXQYJYNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds
The most common laboratory synthesis of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This method forms the pyrazole ring substituted at the 4- and 5-positions with ethyl and methyl groups, respectively, and attaches the benzonitrile group at the 3-position.
- Typical Reaction : Reaction of 4-ethyl-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with benzonitrile in the presence of a base such as sodium acetate.
- Conditions : Mild heating under reflux in an appropriate solvent (e.g., ethanol or acetic acid).
- Outcome : Formation of the target pyrazole-benzonitrile compound with good yield and purity.
This approach leverages the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by ring closure and substitution to yield the pyrazole core.
Suzuki-Miyaura Cross-Coupling Reaction
A highly efficient and scalable method involves Suzuki coupling between pyrazole boronic acid derivatives and halogenated benzonitriles.
- Key Reactants :
- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 4-bromo-2-chlorobenzonitrile
- Catalyst : Palladium-based catalysts such as Pd(OAc)₂ with triphenylphosphine ligands.
- Base : Sodium carbonate or similar bases.
- Solvent System : Acetonitrile-water or THF-water mixtures.
- Temperature : Elevated temperatures (typically 80–100 °C).
- Isolation : After reaction completion, the organic phase is isolated by adding water, followed by crystallization or filtration.
- Post-Processing : The intermediate is treated with catalytic HCl in methanol to remove protecting groups, followed by neutralization and precipitation to yield the final product.
This method is advantageous for industrial-scale synthesis due to its high yield (~84.5% overall), reduced palladium catalyst loading (0.5–2 mol%), and fewer purification steps, which also minimize palladium residues in the final product.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate pyrazole ring formation from hydrazine derivatives and related precursors.
- Procedure : Reactants such as hydrazine hydrochlorides and α,β-unsaturated compounds are sealed in thick-walled glass tubes and irradiated at 100 °C with 50 W power for 5 minutes.
- Solvents : DMSO or water.
- Advantages : Rapid reaction times, improved yields, and cleaner products.
- Purification : Extraction with ethyl acetate and flash chromatography.
Though this method is more commonly reported for related pyrazole derivatives, it can be adapted for the synthesis of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile analogs.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂ (0.5–2 mol%), triphenylphosphine | Efficient for Suzuki coupling |
| Base | Sodium carbonate or sodium acetate | Facilitates cross-coupling and cyclization |
| Solvent | Acetonitrile-water, THF-water, ethanol | Biphasic systems aid isolation |
| Temperature | 80–100 °C | Elevated for coupling; mild for cyclization |
| Reaction Time | 1–16 hours | Microwave-assisted methods reduce time |
| Purification | Crystallization, filtration, flash chromatography | Ensures high purity |
| Yield | Up to 85% (Suzuki), ~70–90% (cyclization) | High yields achievable with optimized conditions |
Industrial Production Considerations
- Continuous Flow Reactors : Enhance reaction control, heat transfer, and scalability.
- Green Chemistry Approaches : Use of solvent-free conditions or microwave-assisted synthesis to reduce environmental impact.
- Catalyst Loading : Minimizing palladium catalyst amount reduces cost and contamination.
- Isolation Techniques : Avoiding cumbersome distillation by using biphasic solvent systems and direct precipitation improves efficiency.
- Quality Control : Structural validation via X-ray crystallography and spectroscopic methods ensures product consistency.
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Advantages | Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Cyclization of Hydrazine + α,β-unsaturated carbonyl | Hydrazine derivatives, sodium acetate, reflux | Simple, well-established | 70–90 | Lab scale |
| Suzuki-Miyaura Cross-Coupling | Pyrazole boronic ester, 4-bromo-2-chlorobenzonitrile, Pd catalyst, base, acetonitrile-water | High yield, scalable, fewer steps | ~85 | Industrial scale |
| Microwave-Assisted Synthesis | Hydrazine hydrochloride, DMSO or water, microwave | Rapid, energy-efficient | Variable | Lab scale, exploratory |
Research Findings and Characterization
- The synthesized compound is typically characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry , IR spectroscopy , and X-ray crystallography to confirm molecular structure and purity.
- Crystallographic refinement tools such as SHELX are used to validate bond lengths and angles, ensuring the correct substitution pattern on the pyrazole and benzonitrile rings.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading directly impacts yield and purity, with industrial processes focusing on minimizing catalyst residues and simplifying isolation steps.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzonitrile ring, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light[][3].
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives[][3].
Scientific Research Applications
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzonitrile derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds, focusing on molecular features, applications, and performance.
Table 1: Structural and Functional Comparison
Key Insights:
Electronic Properties: The target compound’s pyrazole-benzoitrile system provides moderate electron withdrawal, which is less pronounced than in phenoxazine-carbazole derivatives. The latter’s extended conjugation and bulky substituents improve TADF efficiency by reducing non-radiative decay . Benzonitrile’s electron-withdrawing nature is consistent across all compounds, but the attached heterocycles modulate charge transport. Pyrazole derivatives may exhibit faster electron mobility compared to benzimidazole-based analogs due to reduced steric hindrance.
Thermal Stability: Phenoxazine-carbazole derivatives exhibit higher thermal stability (decomposition temperatures >300°C) owing to their rigid, fused-ring systems . The target compound’s simpler structure may limit its thermal resilience, making it more suitable for low-temperature processing.
Applications: While the phenoxazine-carbazole derivative is explicitly patented for OLEDs , the target compound’s application remains speculative but plausible in similar contexts. Its smaller size could enable use in solution-processed devices, contrasting with vacuum-deposited phenoxazine systems.
Synthesis and Crystallography: Structural validation via SHELX tools (e.g., SHELXL) is critical for confirming the geometry of these compounds. Pyrazole derivatives often exhibit fewer crystallographic challenges compared to bulkier phenoxazine systems, which may require advanced refinement techniques .
Biological Activity
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile, known by its CAS number 488114-78-9, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N3
- Molecular Weight : 211.26 g/mol
- Structure : The compound features a pyrazole ring attached to a benzonitrile moiety, which is significant for its biological activity.
Androgen Receptor Modulation
Recent studies have highlighted the compound's role as a tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate or inhibit androgen receptors in various tissues, making them valuable in treating conditions like prostate cancer.
- Mechanism of Action :
- Case Study :
Antiproliferative Activity
The compound has been investigated for its antiproliferative effects against various cancer cell lines.
- In vitro Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the viability of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile as a drug candidate.
- Solubility and Stability :
- Safety Profile :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
